A Senior Application Scientist's Technical Guide to 3-Amino-5-bromobenzofuran-2-carbonitrile (CAS 636992-54-6)
A Senior Application Scientist's Technical Guide to 3-Amino-5-bromobenzofuran-2-carbonitrile (CAS 636992-54-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-bromobenzofuran-2-carbonitrile is a strategically functionalized heterocyclic compound that serves as a high-value intermediate in medicinal chemistry and materials science. The benzofuran core is a well-established "privileged scaffold," appearing in numerous natural products and FDA-approved pharmaceuticals, where it contributes to a wide array of biological activities.[1] This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this specific building block. Its three distinct functional handles—an aromatic amine, a nitrile, and a bromine atom—provide orthogonal points for chemical modification, making it an exceptionally versatile platform for the synthesis of diverse compound libraries aimed at complex biological targets, particularly protein kinases.[2][3]
Physicochemical and Spectroscopic Profile
The structural features of 3-Amino-5-bromobenzofuran-2-carbonitrile dictate its physical properties and spectroscopic signature. While comprehensive experimental data is not aggregated in a single source, a profile can be constructed from chemical databases and analysis of analogous structures.[4][5][6]
Core Properties
A summary of the fundamental physicochemical properties is presented below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source / Rationale |
| CAS Number | 636992-54-6 | Topic |
| Molecular Formula | C₉H₅BrN₂O | [5] |
| Molecular Weight | 237.06 g/mol | Calculated |
| Monoisotopic Mass | 235.95853 Da | [5] |
| Appearance | Expected to be a solid | Based on related compounds[4][7] |
| Melting Point | Not explicitly reported; expected to be a high-melting solid. | Related structures melt >150°C[4] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, THF), sparingly soluble in alcohols and chlorinated solvents. | Inferred from synthesis protocols[8][9] |
Spectroscopic Signature
The interpretation of spectroscopic data is essential for confirming the identity and purity of the compound during and after synthesis.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring. A characteristic broad singlet for the two amine (NH₂) protons would also be present, with its chemical shift being solvent-dependent.[4][6]
-
¹³C NMR: Key diagnostic signals include the nitrile carbon (C≡N) around 115 ppm, and carbons of the furan and benzene rings, including the carbon attached to bromine (C-Br) which would appear at approximately 115-120 ppm.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands include strong, sharp stretching for the nitrile (C≡N) at ~2220 cm⁻¹, N-H stretching vibrations for the primary amine at ~3300-3450 cm⁻¹, and C-Br stretching in the fingerprint region (<700 cm⁻¹).[4][6]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br (M+) and ⁸¹Br (M+2), confirming the presence of a single bromine atom.[6]
Synthesis and Mechanistic Insights
The construction of the 3-aminobenzofuran scaffold is most efficiently achieved through a tandem alkylation-cyclization strategy starting from a substituted salicylonitrile. This approach is robust and allows for variation in the starting materials.
Synthetic Pathway Overview
The synthesis proceeds via two primary steps: O-alkylation of 5-bromosalicylonitrile followed by a base-mediated intramolecular Thorpe-Ziegler cyclization. This method provides direct access to the desired 3-amino-2-carbonitrile motif.[8][10]
Caption: Synthetic workflow for 3-Amino-5-bromobenzofuran-2-carbonitrile.
Mechanistic Rationale
The key to this synthesis is the Thorpe-Ziegler reaction. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is chosen to deprotonate the α-carbon to the newly introduced nitrile group. This generates a carbanion that acts as an intramolecular nucleophile, attacking the electrophilic carbon of the cyano group on the aromatic ring. The resulting imine intermediate rapidly tautomerizes to the more stable enamine, which is the final 3-amino-benzofuran product. The use of an aprotic solvent like DMF or THF is crucial to prevent protonation of the base and the anionic intermediates.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from methodologies for similar compounds.[8]
-
Step 1: Synthesis of (4-Bromo-2-cyanophenoxy)acetonitrile.
-
To a solution of 5-bromosalicylonitrile (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate ether.
-
-
Step 2: Synthesis of 3-Amino-5-bromobenzofuran-2-carbonitrile.
-
Dissolve the intermediate ether from Step 1 (1.0 eq) in dry tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.
-
Chemical Reactivity and Derivatization Potential
The true value of this scaffold lies in its capacity for diversification. The amino, nitrile, and bromo groups can be selectively manipulated to build molecular complexity, a cornerstone of modern drug discovery.
Caption: Key derivatization pathways for the title compound.
-
3-Amino Group: This nucleophilic site is ideal for forming amide or sulfonamide linkages.[8][11] This is a common strategy for probing interactions with protein backbones, such as the hinge region of kinases, or for attaching solubilizing groups.[12]
-
2-Nitrile Group: The nitrile can be hydrolyzed to the primary amide or further to the carboxylic acid.[13][14] The resulting carboxylic acid is a versatile handle for forming stable amide bonds with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HBTU), significantly expanding the accessible chemical space.[7]
-
5-Bromo Group: This position is primed for modern palladium-catalyzed cross-coupling reactions.[15] Suzuki coupling can introduce new aryl or heteroaryl rings, Sonogashira coupling can append alkynes, and Buchwald-Hartwig amination can install substituted amines. This allows for the systematic exploration of deep, hydrophobic pockets in target proteins or the modulation of the molecule's overall electronic properties.
Applications in Medicinal Chemistry and Drug Discovery
The 3-amino-benzofuran scaffold is a cornerstone in the design of inhibitors for various enzyme classes, most notably protein kinases, which are critical targets in oncology and immunology.[2][3][16]
Role as a Kinase Inhibitor Scaffold
Many small-molecule kinase inhibitors utilize a heterocyclic core that presents a hydrogen bond donor/acceptor pattern to interact with the "hinge" region of the kinase ATP-binding site. The 3-amino group on the benzofuran ring is perfectly positioned to act as a hydrogen bond donor, mimicking the adenine portion of ATP. The 2-carbonitrile or its derived amide/acid can form additional interactions or serve as an attachment point for vectors extending into other regions of the active site. This compound is therefore an ideal starting point for developing inhibitors against targets like VEGFR-2, EGFR, and CDKs.[2][3][16]
Workflow in a Drug Discovery Cascade
The utility of 3-Amino-5-bromobenzofuran-2-carbonitrile is best illustrated by its role in a typical drug discovery workflow.
Caption: Role of the scaffold in a drug discovery pipeline.
The scaffold allows for the rapid generation of a focused library of compounds through parallel synthesis. Each of the three reactive sites can be modified with a different set of building blocks. This library is then subjected to high-throughput screening against the target of interest. Hits from this screen are validated, and their structure-activity relationships (SAR) are analyzed to guide the synthesis of a new, more potent generation of compounds in the lead optimization phase.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines can be established based on structurally related chemicals.[17]
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere if long-term stability is required.
-
Hazards: Compounds of this class are often classified as irritants (skin, eyes) and may be harmful if swallowed.[17]
Conclusion
3-Amino-5-bromobenzofuran-2-carbonitrile is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups on a biologically relevant benzofuran core provide an efficient and versatile entry point for the synthesis of novel and diverse molecular architectures. For researchers aiming to develop targeted therapeutics, particularly kinase inhibitors, this compound represents a powerful and validated starting point for building sophisticated molecules with the potential for high biological potency and specificity.
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